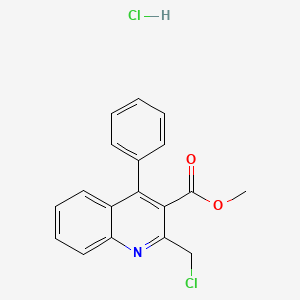

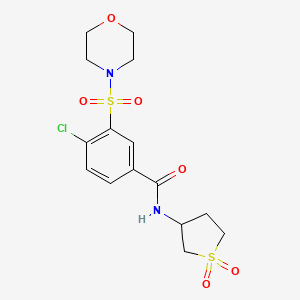

![molecular formula C21H17N5O2S2 B2553584 N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-29-2](/img/structure/B2553584.png)

N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a derivative of the thienotriazolopyrimidine class. This class of compounds has been studied for various biological activities, including their potential as serotonin 5-HT6 receptor antagonists. The specific compound is structurally related to those synthesized in the research, which have shown significant affinity and selectivity towards the 5-HT6 receptor, indicating its potential for therapeutic applications in neurological disorders .

Synthesis Analysis

The synthesis of related thienotriazolopyrimidine derivatives typically involves heterocyclization reactions, as seen in the preparation of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones . These reactions often start with aminothienopyridine carboxylates reacting with isothiocyanates, followed by displacement with hydrazine and cyclocondensation with orthoesters. Although the exact synthesis of N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is not detailed, it is likely to involve similar steps of cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of thienotriazolopyrimidine derivatives is characterized by a fused ring system that includes a thiophene ring, a triazole ring, and a pyrimidine ring. This arrangement contributes to the compound's chemical stability and its ability to interact with biological targets such as the 5-HT6 receptor. The presence of a phenylsulfonyl group is a common feature in these molecules, which may influence their binding affinity and selectivity .

Chemical Reactions Analysis

Thienotriazolopyrimidine derivatives can undergo various chemical reactions, including oxidation, nucleophilic displacement, and cyclocondensation, as part of their synthesis . The phenylsulfonyl group in these compounds can also participate in reactions, such as the 1,2-elimination of benzenesulfinic acid, which leads to the aromatization of the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienotriazolopyrimidine derivatives are influenced by their molecular structure. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents based on the nature of their substituents. The presence of electron-withdrawing groups like phenylsulfonyl can affect their acidity and reactivity. The specific physical and chemical properties of N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine would need to be determined experimentally .

Aplicaciones Científicas De Investigación

Synthesis and Selectivity

The synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has been reported, with compounds showing potent and selective binding affinity towards serotonin 5-HT6 receptors. These compounds demonstrate significant activity in functional assays and radioligand binding assays, highlighting their potential as selective 5-HT6 receptor ligands (Ivachtchenko et al., 2010).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. For instance, substituted tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, have shown significant antibacterial and antifungal activities against a variety of pathogens (Mittal et al., 2011).

Anticancer Potential

The design and synthesis of new thienopyrimidine derivatives have been linked to their potential as anticancer agents. An unexpected Dimroth rearrangement led to the creation of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity, demonstrating strong antiproliferative effects against a panel of human tumor cell lines (Lauria et al., 2013).

HIV-1 Replication Inhibition

A novel class of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds has been identified as potent inhibitors of HIV-1 replication. This discovery was made serendipitously during the evaluation of triazolothienopyrimidine compounds, highlighting the potential of these thienopyrimidines as lead compounds for further development (Kim et al., 2014).

Propiedades

IUPAC Name |

10-(benzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S2/c1-2-14-7-6-8-15(13-14)22-19-18-17(11-12-29-18)26-20(23-19)21(24-25-26)30(27,28)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPQFJIHDDVZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)

![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)

![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)

![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)